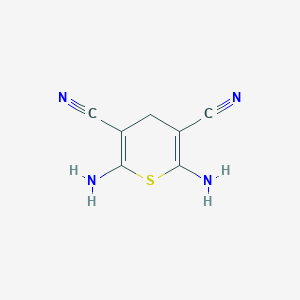
2,6-diamino-4H-thiopyran-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound with a thiopyran ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the one-pot reaction of aromatic aldehydes, cyanothioacetamide, and malononitrile under microwave irradiation. This method does not require any added catalyst and is efficient for producing the desired compound .
Industrial Production Methods
The use of microwave irradiation offers advantages such as improved reaction rates and cleaner products, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiopyran ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Aromatic aldehydes: Used in the initial synthesis.
Cyanothioacetamide: A key reagent in the multi-component reaction.
Malononitrile: Another essential reagent in the synthesis.
Major Products Formed
The major products formed from reactions involving this compound include various substituted thiopyran derivatives and pyridine derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential pharmaceutical agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile involves its interaction with various molecular targets. The compound can undergo recyclization reactions, leading to the formation of different products. The exact pathways and molecular targets depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile: A similar compound with a phenyl group attached to the thiopyran ring.
2,6-Diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile: Another derivative with a methoxyphenyl group.
Uniqueness
2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C7H6N4S |
|---|---|
Poids moléculaire |
178.22 g/mol |
Nom IUPAC |
2,6-diamino-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H6N4S/c8-2-4-1-5(3-9)7(11)12-6(4)10/h1,10-11H2 |
Clé InChI |
HZTHPFYHJIYIFH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(SC(=C1C#N)N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12446867.png)
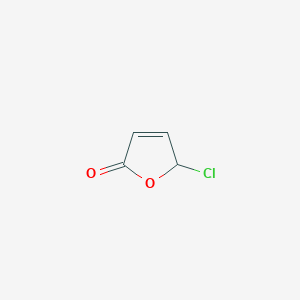
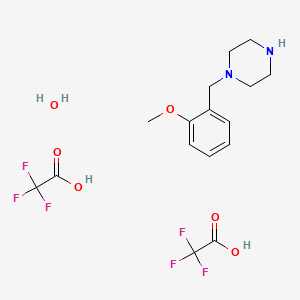
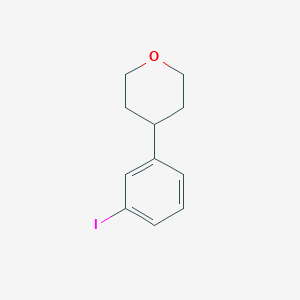
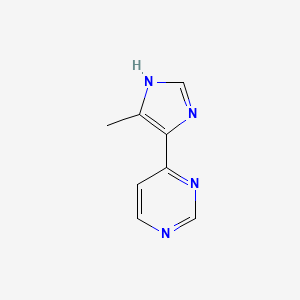
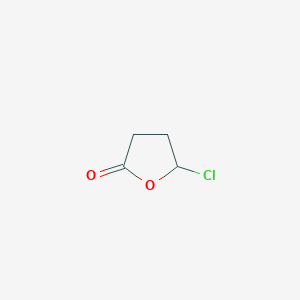
![7-(4-Bromophenyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446924.png)

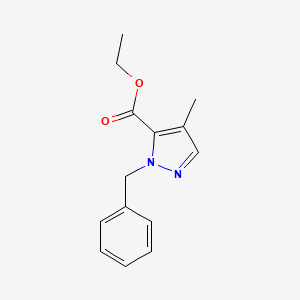
![1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12446942.png)
![4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12446949.png)
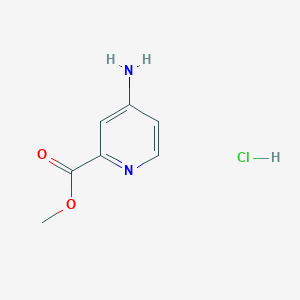
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol](/img/structure/B12446971.png)
